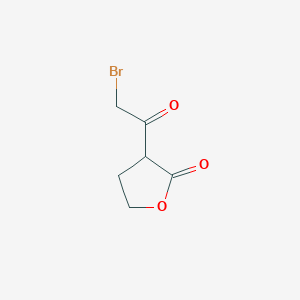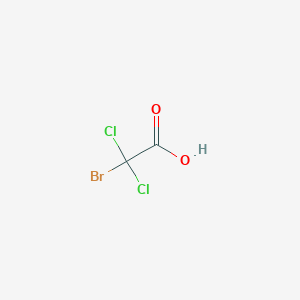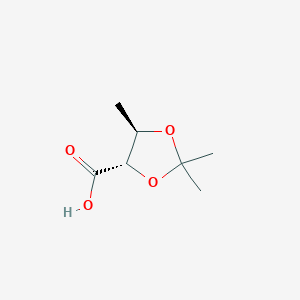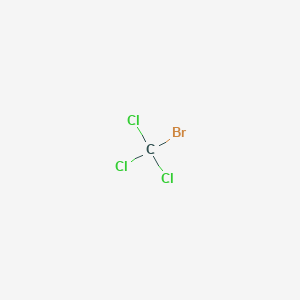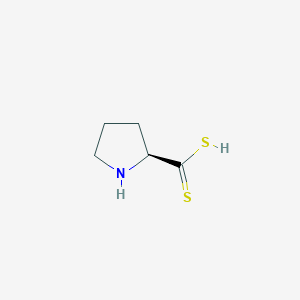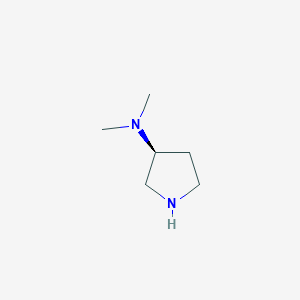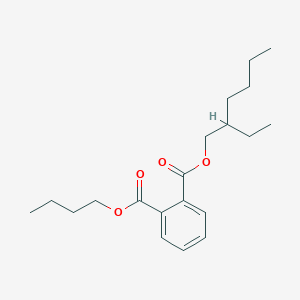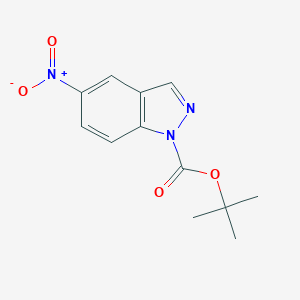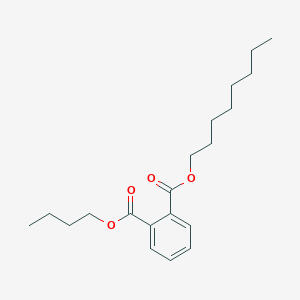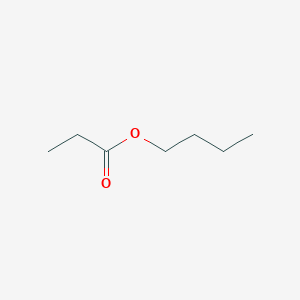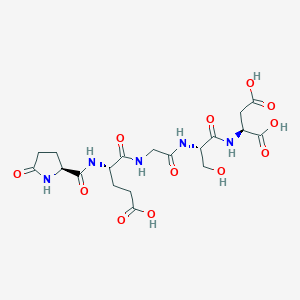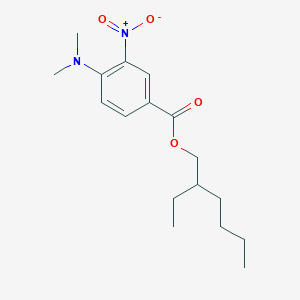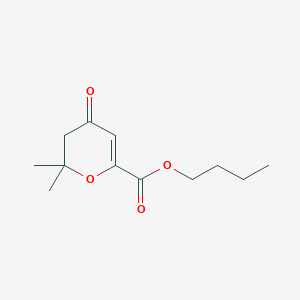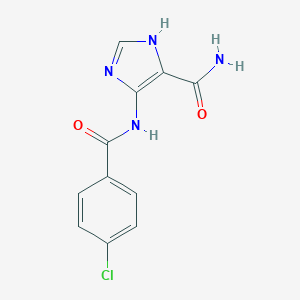
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBA and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been linked to the induction of apoptosis in cancer cells. Topoisomerases are enzymes that play a role in DNA replication and transcription, and their inhibition has been linked to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, it has been reported to exhibit antiviral and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, it also has some limitations. For example, it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-. One direction is to explore its potential applications in the treatment of cancer, viral, and bacterial infections. Additionally, it may be used as a building block for the synthesis of other compounds with potential therapeutic applications. Another direction is to explore the mechanism of action of this compound and to identify its molecular targets. This may lead to the development of more potent and selective inhibitors of these targets. Finally, the safety and toxicity of this compound need to be further investigated to determine its potential for clinical use.
In conclusion, 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Méthodes De Synthèse
The synthesis of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoic acid with 1H-imidazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
139109-15-2 |
|---|---|
Nom du produit |
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- |
Formule moléculaire |
C11H9ClN4O2 |
Poids moléculaire |
264.67 g/mol |
Nom IUPAC |
4-[(4-chlorobenzoyl)amino]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClN4O2/c12-7-3-1-6(2-4-7)11(18)16-10-8(9(13)17)14-5-15-10/h1-5H,(H2,13,17)(H,14,15)(H,16,18) |
Clé InChI |
CFHPBSGPHLHEIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl |
Autres numéros CAS |
139109-15-2 |
Synonymes |
5-[(4-chlorobenzoyl)amino]-3H-imidazole-4-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



